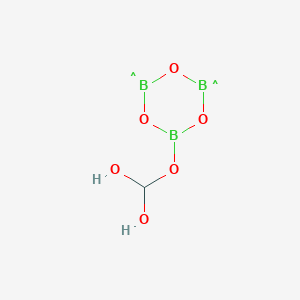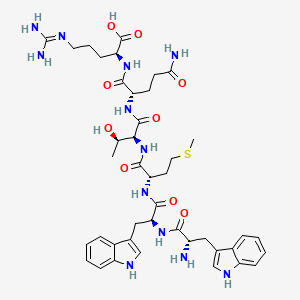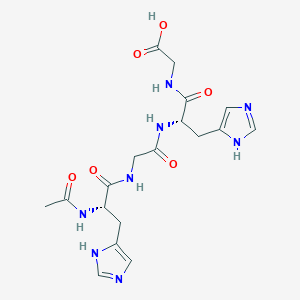
N-Acetyl-L-histidylglycyl-L-histidylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-histidylglycyl-L-histidylglycine is a synthetic peptide compound composed of four amino acids: N-acetyl-L-histidine, glycine, L-histidine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidylglycyl-L-histidylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, N-acetyl-L-histidine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, L-histidine and glycine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-histidylglycyl-L-histidylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide into its constituent amino acids.
Oxidation: The histidine residues can be oxidized to form histidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid at elevated temperatures, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the histidine residues.
Substitution: Substitution reactions may require specific reagents and catalysts, depending on the desired functional group.
Major Products Formed
Hydrolysis: The major products of hydrolysis are the individual amino acidsN-acetyl-L-histidine, glycine, L-histidine, and glycine.
Oxidation: Oxidation of histidine residues can lead to the formation of histidine derivatives such as 2-oxohistidine.
Substitution: The products of substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Acetyl-L-histidylglycyl-L-histidylglycine has a wide range of scientific research applications, including:
Biochemistry: It can be used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: The compound may have potential therapeutic applications, such as in the development of peptide-based drugs or as a drug delivery system.
Materials Science: this compound can be used in the design of novel biomaterials with specific properties, such as biocompatibility and biodegradability.
Mechanism of Action
The mechanism of action of N-Acetyl-L-histidylglycyl-L-histidylglycine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved can vary depending on the context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide consisting of glycine, L-histidine, and L-lysine residues.
N-Acetyl-L-cysteine: An acetylated derivative of the amino acid L-cysteine, known for its antioxidant properties and use in mucolytic therapy.
Uniqueness
N-Acetyl-L-histidylglycyl-L-histidylglycine is unique due to its specific sequence of amino acids and the presence of two histidine residues. This unique structure may confer specific properties and interactions that are not observed in other similar compounds.
Properties
CAS No. |
791580-16-0 |
|---|---|
Molecular Formula |
C18H24N8O6 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H24N8O6/c1-10(27)25-13(2-11-4-19-8-23-11)17(31)21-6-15(28)26-14(3-12-5-20-9-24-12)18(32)22-7-16(29)30/h4-5,8-9,13-14H,2-3,6-7H2,1H3,(H,19,23)(H,20,24)(H,21,31)(H,22,32)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m0/s1 |
InChI Key |
SFUMWNQPXJNLRW-KBPBESRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


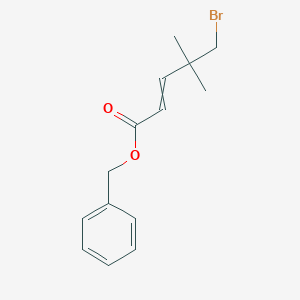
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
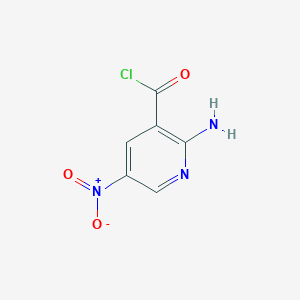
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
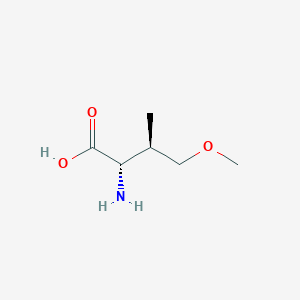
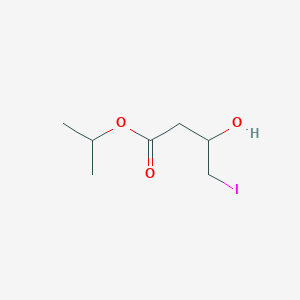

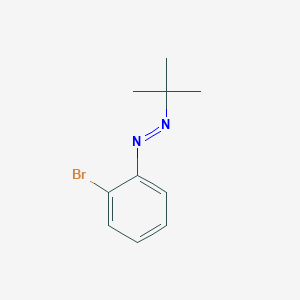
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
